molecular formula C16H15NO3S B2419688 N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide CAS No. 2415502-48-4

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide

Cat. No.: B2419688
CAS No.: 2415502-48-4
M. Wt: 301.36
InChI Key: YLPVBYBTGDVIDR-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-16(9-12-5-8-21-11-12)17-10-13(14-3-1-6-19-14)15-4-2-7-20-15/h1-8,11,13H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPVBYBTGDVIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)CC2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide typically involves the reaction of furan derivatives with thiophene-based intermediates. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing furan and thiophene derivatives under mild conditions . The reaction conditions often involve the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of renewable resources, such as biomass-derived furfural, can also be integrated into the production process to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and thiophene rings can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide is unique due to its dual furan and thiophene rings, which provide a broader range of chemical reactivity and biological activity compared to its simpler analogues. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H14N2O2SC_{15}H_{14}N_2O_2S and a molecular weight of approximately 286.35 g/mol. It features a furan moiety and a thiophene ring, which are known for their contributions to biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing furan and thiophene groups. For instance, derivatives with similar structures have shown significant activity against various bacterial strains. In vitro tests have demonstrated that this compound exhibits considerable inhibition against both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida glabrata0.8 μg/mL

These findings suggest that the compound could be effective in treating infections caused by these pathogens.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the ABTS assay. The compound exhibited moderate antioxidant activity, which is crucial for preventing oxidative stress-related diseases.

Assay Type Activity Level
ABTS AssayModerate (IC50 = 25 μg/mL)
DPPH AssayModerate (IC50 = 30 μg/mL)

These results indicate that the compound may help in reducing oxidative damage in biological systems.

The biological activities of this compound can be attributed to its ability to interact with cellular components:

  • Antimicrobial Action : The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antioxidant Mechanism : The presence of furan and thiophene rings allows for electron donation, neutralizing free radicals effectively.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. Modifications in the side chains led to enhanced biological activity:

  • Derivatives with Alkyl Substituents : Showed improved antimicrobial efficacy.
  • Halogenated Variants : Exhibited increased antioxidant properties due to enhanced electron-withdrawing effects.

Q & A

Q. What are the optimized synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with furan and thiophene derivatives. Key steps include:

  • Intermediate preparation : 2-(furan-2-yl)ethanol and thiophen-3-yl ethylamine are synthesized via nucleophilic substitution or coupling reactions .
  • Acylation : Reacting the amine intermediate with 2-(thiophen-3-yl)acetyl chloride under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like DMF or THF. Catalysts such as Pd(PPh₃)₄ may enhance coupling efficiency .

Q. Table 1: Reaction Optimization Data (Analogous Compounds)

ParameterCondition 1 (THF, 60°C)Condition 2 (DMF, 80°C)
Yield (%)6278
Purity (HPLC, %)9592
Reaction Time (h)128

Optimal conditions balance temperature (60–80°C) and solvent polarity to minimize side reactions (e.g., furan ring oxidation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on furan (δ 6.2–7.4 ppm) and thiophene (δ 7.1–7.5 ppm) rings. The ethyl bridge (CH₂) typically appears as a triplet at δ 2.8–3.2 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical ~319.4 g/mol) and fragmentation patterns (e.g., loss of acetamide group at m/z 177) .
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~3100 cm⁻¹) .

Note : Crystallographic data for analogous compounds shows bond lengths (C-N: 1.35 Å) and angles critical for conformational analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar acetamides?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
  • Structural nuances : Substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) alter electronic profiles, affecting receptor binding. Computational docking (AutoDock Vina) can predict binding affinities to targets like COX-2 or kinases .

Q. Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (μM)Assay Type
N-(2-(thiophen-3-yl)ethyl)acetamideCOX-212.3Enzymatic
2-ethoxy-N-[2-(furan-2-yl)ethyl]acetamideEGFR kinase8.7Cellular (HeLa)

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Fragment-based design : Synthesize derivatives with modified furan/thiophene substituents (e.g., halogenation, methoxy groups) and compare logP values (HPLC) and π-π stacking efficiency .
  • Pharmacophore mapping : Use Schrödinger Suite to identify critical H-bond acceptors (amide oxygen) and hydrophobic regions (aromatic rings) .

Example : Replacing furan with pyrrole in analogs increased solubility (logS: -3.2 → -2.8) but reduced TNF-α inhibition (IC₅₀: 18 → 45 μM) .

Q. How can computational modeling guide the optimization of reaction pathways for scale-up?

Methodological Answer:

  • DFT calculations (Gaussian 16) : Predict transition states for acylation steps; optimize solvent (ε) and catalyst effects (e.g., Pd vs. Cu).
  • Kinetic modeling : Use Arrhenius plots to identify rate-limiting steps (e.g., amine deprotonation) and adjust temperature/pH .

Case Study : For a thiophene-containing analog, switching from THF to DMF reduced activation energy (Eₐ: 58 → 42 kJ/mol) and improved yield by 22% .

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